molecular formula C13H14N2O3 B11112741 N-(2-methoxybenzyl)-5-methyl-3-isoxazolecarboxamide

N-(2-methoxybenzyl)-5-methyl-3-isoxazolecarboxamide

Cat. No.: B11112741
M. Wt: 246.26 g/mol
InChI Key: XQWCCQHFCHTKLU-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-5-methyl-3-isoxazolecarboxamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is part of the broader class of isoxazole derivatives, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-5-methyl-3-isoxazolecarboxamide typically involves the following steps:

    Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a β-keto ester or a β-diketone, with hydroxylamine hydrochloride under acidic or basic conditions.

    Introduction of the 2-Methoxybenzyl Group: This step involves the reaction of the isoxazole intermediate with 2-methoxybenzyl chloride in the presence of a base, such as potassium carbonate, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced techniques such as microwave-assisted synthesis or continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-5-methyl-3-isoxazolecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to modify the functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, facilitated by reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-methoxybenzyl)-5-methyl-3-isoxazolecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-5-methyl-3-isoxazolecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to act on serotonin receptors, particularly the 5-HT2A receptor, which is implicated in various neurological processes. This interaction can modulate neurotransmitter release and influence brain function, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    25I-NBOMe: A potent serotonin 5-HT2A receptor agonist with hallucinogenic properties.

    25B-NBOMe: Another serotonin receptor agonist with similar effects but different potency and receptor affinity.

    Mescaline: A naturally occurring hallucinogen with a similar chemical structure but different pharmacological profile.

Uniqueness

N-(2-methoxybenzyl)-5-methyl-3-isoxazolecarboxamide is unique due to its specific structural features and the presence of the isoxazole ring, which imparts distinct chemical and biological properties. Its ability to interact with serotonin receptors and modulate neurotransmitter release sets it apart from other similar compounds.

Properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-5-methyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C13H14N2O3/c1-9-7-11(15-18-9)13(16)14-8-10-5-3-4-6-12(10)17-2/h3-7H,8H2,1-2H3,(H,14,16)

InChI Key

XQWCCQHFCHTKLU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC2=CC=CC=C2OC

Origin of Product

United States

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